1-(3-Bromobenzyl)pyrrolidine-2,5-dione

Catalog No.
S8133165
CAS No.
M.F
C11H10BrNO2
M. Wt
268.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromobenzyl)pyrrolidine-2,5-dione

Product Name

1-(3-Bromobenzyl)pyrrolidine-2,5-dione

IUPAC Name

1-[(3-bromophenyl)methyl]pyrrolidine-2,5-dione

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

InChI

InChI=1S/C11H10BrNO2/c12-9-3-1-2-8(6-9)7-13-10(14)4-5-11(13)15/h1-3,6H,4-5,7H2

InChI Key

LUKLTYBLHIBEHD-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)CC2=CC(=CC=C2)Br

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC(=CC=C2)Br

1-(3-Bromobenzyl)pyrrolidine-2,5-dione is a bifunctional organic building block designed for use in multi-step synthesis. It integrates a stable N-benzylsuccinimide core with a synthetically versatile meta-substituted bromophenyl group. The succinimide moiety provides a stable, polar heterocyclic scaffold, while the bromine atom at the 3-position serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. This compound is primarily intended for use as a precursor to more complex molecules where precise control over three-dimensional geometry is a critical design parameter.

Substituting 1-(3-Bromobenzyl)pyrrolidine-2,5-dione with its positional isomers, such as the 2-bromo (ortho) or 4-bromo (para) analogs, is a critical design choice, not a simple procurement substitution. The position of the bromine atom dictates the steric environment and the geometric trajectory for subsequent chemical modifications. The ortho isomer introduces significant steric hindrance that can impede or alter the course of cross-coupling reactions, often requiring specialized catalysts or harsher conditions. Conversely, the para isomer facilitates linear molecular extension, which is fundamentally different from the angled or 'bent' geometry enabled by the meta-substituted 3-bromo isomer. This makes the selection of the 3-bromo isomer a strategic decision for accessing specific molecular shapes essential in fields like drug discovery and materials science.

Enables Angled Molecular Architectures Inaccessible with the 4-Bromo Isomer

The primary differentiator of the 3-bromo isomer is the ability to generate products with a distinct 'bent' or angled geometry. In a cross-coupling reaction, new substituents are introduced at the 3-position of the benzyl ring, resulting in a bond vector of approximately 120° relative to the benzyl-succinimide axis. In contrast, the 4-bromo (para) isomer directs substitution to a position that results in a linear, ~180° geometry. This geometric constraint is fundamental; the 3-bromo isomer provides access to a chemical space and three-dimensional pharmacophore models that are structurally impossible to achieve using the 4-bromo analog.

Evidence DimensionResulting Molecular Geometry (Post-Coupling)
Target Compound DataAngled/Bent (~120° substituent vector)
Comparator Or Baseline1-(4-Bromobenzyl)pyrrolidine-2,5-dione: Linear (~180° substituent vector)
Quantified DifferenceApprox. 60° difference in substituent trajectory
ConditionsStandard cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

This allows medicinal chemists to systematically probe non-linear binding pockets in biological targets, a critical capability for lead optimization.

Superior Processability: Avoids Steric Hindrance Associated with the 2-Bromo Isomer

The 3-bromo (meta) position offers a significant process advantage over the 2-bromo (ortho) isomer by minimizing steric hindrance at the reaction site. In palladium-catalyzed cross-coupling reactions, ortho substituents are known to cause a steric clash that can necessitate higher catalyst loadings, elevated temperatures, or specialized ligands to achieve efficient conversion. In some cases, this 'ortho effect' can shut down reactivity or favor undesired side reactions. The less-encumbered 3-bromo position allows for more predictable, efficient, and scalable coupling reactions with a wider range of partners, making it a more robust choice for process development and library synthesis.

Evidence DimensionSteric Hindrance at Coupling Site
Target Compound DataLow (meta-position)
Comparator Or Baseline1-(2-Bromobenzyl)pyrrolidine-2,5-dione: High (ortho-position)
Quantified DifferenceQualitatively lower steric bulk adjacent to the C-Br bond, leading to more favorable transition state energies in catalysis.
ConditionsGeneral Palladium-catalyzed cross-coupling reactions.

For process chemists and high-throughput screening applications, this translates to higher yields, better reproducibility, and a lower cost of goods by avoiding complex catalytic systems.

Enables Chemoselective and Sequential Cross-Coupling Strategies

The C(sp²)-Br bond is known to be more reactive in standard palladium-catalyzed cross-coupling reactions than other aryl halides, such as C(sp²)-Cl. A synthetic strategy can leverage this reactivity difference by using 1-(3-Bromobenzyl)pyrrolidine-2,5-dione as a platform. The 3-bromo position can be functionalized first under milder conditions, leaving a less reactive halide (e.g., a chloride) elsewhere on an elaborated scaffold untouched. This enables planned, sequential couplings to build complex, multifunctional molecules in a controlled manner, a strategy not available with a non-halogenated analog.

Evidence DimensionRelative Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataC-Br bond: High reactivity
Comparator Or BaselineAnalogous C-Cl compound: Lower reactivity
Quantified DifferenceAllows for selective reaction at the C-Br bond in the presence of a C-Cl bond.
ConditionsSuzuki-Miyaura coupling reactions with appropriate catalyst/ligand selection.

This provides a powerful tool for synthetic chemists to build complex architectures with multiple, distinct points of diversification, crucial for advanced materials and complex drug candidates.

Medicinal Chemistry: Scaffolding for Non-Linear Pharmacophore Models

This compound is the right choice when a research program requires the synthesis of a library of analogs to probe a protein binding site that necessitates an angled approach. The 3-bromo position serves as the ideal anchor point for introducing diversity elements via Suzuki or other couplings to generate derivatives with a 'bent' conformation, a strategy that is inaccessible using the linear 4-bromo isomer.

Process Development: Robust Precursor for Scalable Cross-Coupling

In process development or automated high-throughput synthesis, where reaction reliability and yield are paramount, the 3-bromo isomer is preferable to the 2-bromo analog. Its reduced steric hindrance ensures more predictable and efficient palladium-catalyzed couplings, minimizing the need for extensive optimization and specialized, costly catalytic systems.

Advanced Materials Synthesis: Intermediate for Defined Geometries

For the synthesis of functional materials like liquid crystals or OLED components, where molecular shape directly influences bulk properties, this intermediate allows for the precise installation of functional groups at a defined 120° angle. This control over molecular geometry is essential for fine-tuning properties like charge transport and mesogenic behavior.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

266.98949 g/mol

Monoisotopic Mass

266.98949 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-14-2024

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